(Z)-allyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate (Z)-allyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Brand Name: Vulcanchem
CAS No.: 858763-13-0
VCID: VC6087432
InChI: InChI=1S/C22H20O7/c1-4-9-27-21(23)13-28-15-6-7-16-18(12-15)29-20(22(16)24)11-14-5-8-17(25-2)19(10-14)26-3/h4-8,10-12H,1,9,13H2,2-3H3/b20-11-
SMILES: COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C)OC
Molecular Formula: C22H20O7
Molecular Weight: 396.395

(Z)-allyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

CAS No.: 858763-13-0

Cat. No.: VC6087432

Molecular Formula: C22H20O7

Molecular Weight: 396.395

* For research use only. Not for human or veterinary use.

(Z)-allyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate - 858763-13-0

Specification

CAS No. 858763-13-0
Molecular Formula C22H20O7
Molecular Weight 396.395
IUPAC Name prop-2-enyl 2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Standard InChI InChI=1S/C22H20O7/c1-4-9-27-21(23)13-28-15-6-7-16-18(12-15)29-20(22(16)24)11-14-5-8-17(25-2)19(10-14)26-3/h4-8,10-12H,1,9,13H2,2-3H3/b20-11-
Standard InChI Key QJVPNSHEBXUWLZ-JAIQZWGSSA-N
SMILES COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the benzofuran class, characterized by a fused bicyclic framework comprising a benzene ring and a furan moiety. The (Z)-configuration of the benzylidene group at position 2 introduces stereochemical specificity, while the 3,4-dimethoxy substituents on the benzylidene aromatic ring distinguish it from analogs with alternative substitution patterns . The allyl acetate group at position 6 enhances solubility and reactivity, enabling further derivatization.

Molecular Formula: C22H20O7\text{C}_{22}\text{H}_{20}\text{O}_{7}
Molecular Weight: 396.4 g/mol
IUPAC Name:
prop-2-enyl 2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy]acetate

Comparative Structural Analysis

Table 1 contrasts key structural features of dimethoxybenzylidene-substituted benzofuran analogs:

Substituent PositionMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
2,3-DimethoxyC22H20O7\text{C}_{22}\text{H}_{20}\text{O}_{7}396.4Allyl acetate, benzylidene
2,4-Dimethoxy C22H20O7\text{C}_{22}\text{H}_{20}\text{O}_{7}396.4Allyl acetate, benzylidene
2,5-Dimethoxy C24H23NO10\text{C}_{24}\text{H}_{23}\text{NO}_{10}485.4Glutamic acid conjugate

The 3,4-dimethoxy variant shares the core benzofuran structure but differs in electronic and steric properties due to the para-methoxy group’s positioning, which may influence π-π stacking interactions and binding affinities in biological systems .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of benzofuran derivatives typically involves a multi-step sequence:

  • Condensation: Reaction between a substituted benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde) and a hydroxybenzofuran precursor under acidic or basic conditions to form the benzylidene linkage .

  • Acetylation: Introduction of the allyl acetate group via esterification of the phenolic oxygen at position 6 using allyl chloroacetate .

  • Stereochemical Control: The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the benzylidene carbonyl and the furan oxygen, as observed in analogous compounds .

Reactivity and Modifications

The allyl acetate group serves as a reactive handle for further functionalization. For example:

  • Hydrolysis: Under basic conditions, the ester hydrolyzes to a carboxylic acid, enabling conjugation with amino groups in drug delivery systems .

  • Click Chemistry: The allyl group participates in thiol-ene reactions for polymer grafting or bioconjugation.

Physicochemical Properties

Solubility and Partitioning

While experimental solubility data for the 3,4-dimethoxy isomer is unavailable, analogs exhibit:

  • LogP: ~4.1 (predicted for C22H20O7\text{C}_{22}\text{H}_{20}\text{O}_{7}), indicating moderate lipophilicity suitable for membrane penetration .

  • Aqueous Solubility: Limited due to the aromatic core but enhanced by methoxy and acetate groups.

Spectral Characterization

  • UV-Vis: Strong absorption at λ_max ≈ 280–320 nm, characteristic of conjugated benzofuran systems.

  • NMR: Distinct signals for methoxy protons (δ 3.7–3.9 ppm), allyl protons (δ 4.6–5.3 ppm), and benzylidene carbonyl (δ 190–200 ppm) .

Research Challenges and Future Directions

Knowledge Gaps

  • No in vivo toxicity or pharmacokinetic data exist for the 3,4-dimethoxy isomer.

  • Synthetic yields for Z-isomers remain suboptimal (~40–60%), necessitating catalyst development.

Recommended Studies

  • Molecular Dynamics Simulations: To predict binding modes with biological targets like kinase enzymes.

  • In Vivo Efficacy Trials: Using murine models of inflammation or xenograft tumors.

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